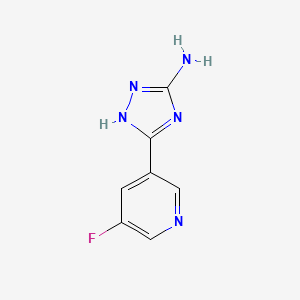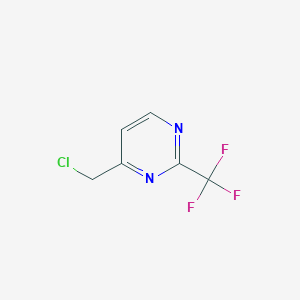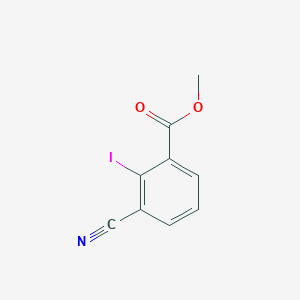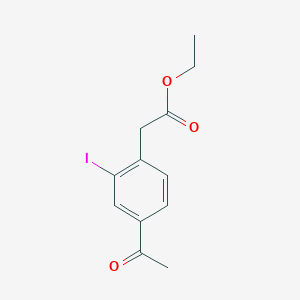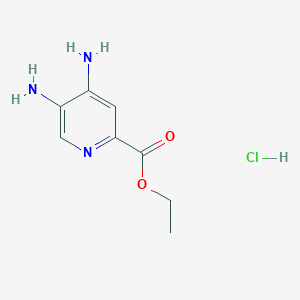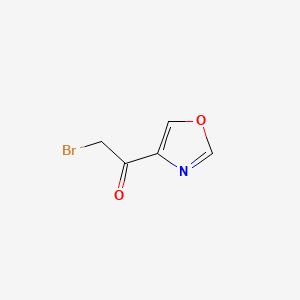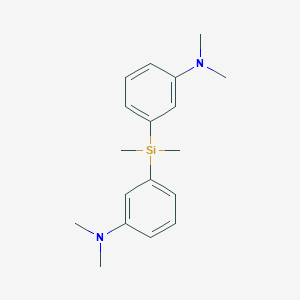![molecular formula C9H8BrClN2O B13673379 4-Bromo-3-(chloromethyl)-6-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13673379.png)
4-Bromo-3-(chloromethyl)-6-methoxypyrazolo[1,5-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-(chloromethyl)-6-methoxypyrazolo[1,5-a]pyridine is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with bromine, chloromethyl, and methoxy substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(chloromethyl)-6-methoxypyrazolo[1,5-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of a pyrazolo[1,5-a]pyridine derivative followed by chloromethylation and methoxylation under controlled conditions . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .
化学反応の分析
Types of Reactions
4-Bromo-3-(chloromethyl)-6-methoxypyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolo[1,5-a]pyridines, while coupling reactions can produce biaryl derivatives .
科学的研究の応用
4-Bromo-3-(chloromethyl)-6-methoxypyrazolo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Biological Studies: It is employed in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: The compound is used in the development of new materials and agrochemicals.
作用機序
The mechanism of action of 4-Bromo-3-(chloromethyl)-6-methoxypyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
類似化合物との比較
Similar Compounds
4-(Bromomethyl)pyridine: A simpler analog with similar reactivity but lacking the pyrazolo[1,5-a]pyridine core.
3-Bromo-4-methylpyridine: Another related compound with a different substitution pattern.
Pyrazolo[3,4-b]pyridines: Compounds with a similar core structure but different substituents, used in various biomedical applications.
Uniqueness
4-Bromo-3-(chloromethyl)-6-methoxypyrazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, chloromethyl, and methoxy groups makes it a versatile intermediate for further functionalization and application in diverse fields .
特性
分子式 |
C9H8BrClN2O |
|---|---|
分子量 |
275.53 g/mol |
IUPAC名 |
4-bromo-3-(chloromethyl)-6-methoxypyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C9H8BrClN2O/c1-14-7-2-8(10)9-6(3-11)4-12-13(9)5-7/h2,4-5H,3H2,1H3 |
InChIキー |
FGIBYTVAEYBPSF-UHFFFAOYSA-N |
正規SMILES |
COC1=CN2C(=C(C=N2)CCl)C(=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13673299.png)
![1,3-Dimethyl-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione](/img/structure/B13673306.png)
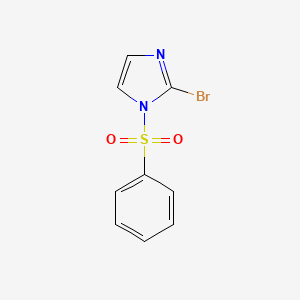
![1-(4-Chlorophenyl)-3-[dimethyl(vinyl)silyl]-1-propanone](/img/structure/B13673313.png)

![2-Amino-5-[2-(benzyloxy)ethyl]-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4(4aH)-thione](/img/structure/B13673327.png)
